Fmoc-3-bromo-D-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

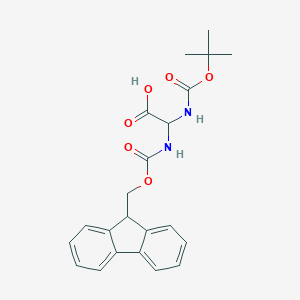

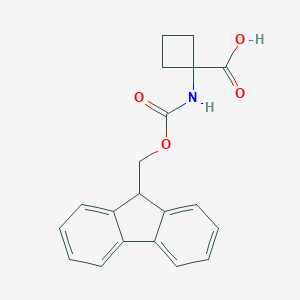

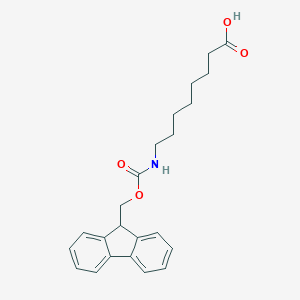

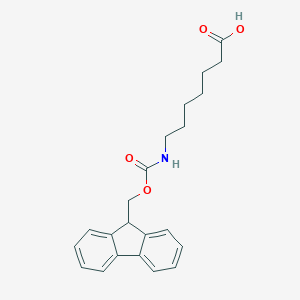

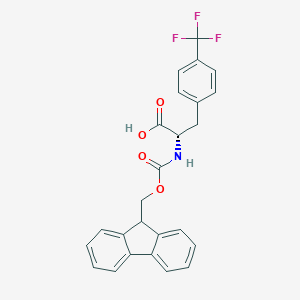

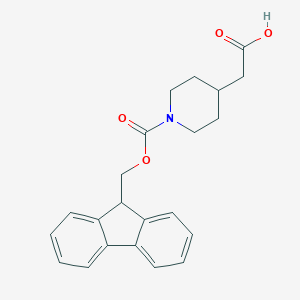

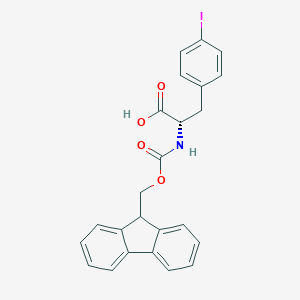

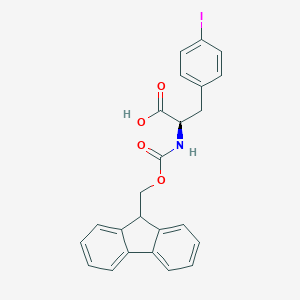

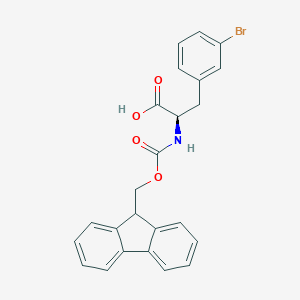

Fmoc-3-bromo-D-phenylalanine is a biochemical used for proteomics research . It has a molecular formula of C24H20BrNO4 and a molecular weight of 466.3 .

Molecular Structure Analysis

Fmoc-dipeptides, including Fmoc-3-bromo-D-phenylalanine, are known for their eminent supramolecular self-assembly, which is due to the aromaticity of the Fmoc group that improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .Chemical Reactions Analysis

Fmoc-dipeptides can form hydrogels through a process of self-assembly. This process is activated by non-covalent interactions such as π–π stacking, electrostatic interactions, hydrogen bonds, and hydrophobic interactions .Physical And Chemical Properties Analysis

Fmoc-3-bromo-D-phenylalanine has a density of 1.4220 (rough estimate), a melting point of 145.9 °C, a boiling point of 660.8±55.0 °C (Predicted), a flashing point of 353.4°C, and a refractive index of 1.6500 (estimate) .Applications De Recherche Scientifique

Application in 3D Cell Culture and Regenerative Medicine

Specific Scientific Field

Biomedical Engineering

Summary of the Application

Fmoc-dipeptides, including Fmoc-3-bromo-D-phenylalanine, have been used to create hydrogel scaffolds for 3D cell culture . These hydrogels have potential applications in regenerative medicine .

Methods of Application

The peptide hydrogel scaffolds were prepared by the pH-titration method in various concentrations and temperatures . The hydrogels were then used in 3D-culture of various cells .

Results or Outcomes

The Fmoc-3-bromo-D-phenylalanine hydrogel exhibited cell type-dependent biological activity . Higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .

Antibacterial Activity

Specific Scientific Field

Microbiology

Summary of the Application

Fmoc-3-bromo-D-phenylalanine has been found to have antibacterial properties .

Methods of Application

The antibacterial activity of Fmoc-3-bromo-D-phenylalanine was tested both in vitro and in skin wound infections of mice .

Results or Outcomes

Fmoc-3-bromo-D-phenylalanine was found to reduce the bacterial load .

Safety And Hazards

Orientations Futures

Fmoc-protected peptides and amino acids, including Fmoc-3-bromo-D-phenylalanine, have gained momentum due to their ease of synthesis and cost-effectiveness. They have potential applications in 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery . The antibacterial activity of Fmoc-phenylalanine suggests that Fmoc-3-bromo-D-phenylalanine could also have potential applications as an antimicrobial agent .

Propriétés

IUPAC Name |

(2R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALGTIKYXVBTAO-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426504 |

Source

|

| Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-bromo-D-phenylalanine | |

CAS RN |

220497-81-4 |

Source

|

| Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.